Cas no 36388-09-7 (1-Dipropylamino-2-propanol)

1-Dipropylamino-2-propanol structure
1-Dipropylamino-2-propanol structure
Product Name:1-Dipropylamino-2-propanol
CAS No:36388-09-7
MF:C9H21NO
MW:159.269142866135
CID:320293
PubChem ID:99000
Update Time:2025-04-19

1-Dipropylamino-2-propanol Chemical and Physical Properties

Names and Identifiers

    • 2-Propanol,1-(dipropylamino)-
    • 1-(dipropylamino)propan-2-ol
    • 1-DIPROPYLAMINO-2-PROPANOL
    • (+/-)-N,N-dipropyl-1-amino-2-propanol
    • 1-dipropylaminopropan-2-ol
    • AC1L40KU
    • AC1Q2XQ5
    • CTK4H6377
    • Dipropylamino-isopropylalkohol
    • EINECS 253-007-8
    • NSC163278
    • NS00057816
    • 1-(Dipropylamino)-2-propanol
    • FT-0607707
    • NSC-163278
    • DTXSID301308557
    • AKOS010107421
    • SCHEMBL1010512
    • NSC 163278
    • 36388-09-7
    • 1-Dipropylamino-2-propanol
    • Inchi: 1S/C9H21NO/c1-4-6-10(7-5-2)8-9(3)11/h9,11H,4-8H2,1-3H3
    • InChI Key: LAOZQNBBEXGXBN-UHFFFAOYSA-N
    • SMILES: OC(C)CN(CCC)CCC

Computed Properties

  • Exact Mass: 159.16243
  • Monoisotopic Mass: 159.162314
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 6
  • Complexity: 79.6
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 1.8
  • Topological Polar Surface Area: 23.5

Experimental Properties

  • Density: 0.873
  • Boiling Point: 222.7°C at 760 mmHg
  • Flash Point: 72.1°C
  • Refractive Index: 1.449
  • PSA: 23.47
  • LogP: 1.48920

1-Dipropylamino-2-propanol Pricemore >>

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